

Ethyl Hydrogen Suberate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl hydrogen suberate

Cat. No.: B081276

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CAS Number: 14113-01-0^[1]

This technical guide provides an in-depth overview of **Ethyl Hydrogen Suberate**, a monoester of suberic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its relevance in biological contexts.

Physicochemical Properties

Ethyl hydrogen suberate, also known as 8-ethoxy-8-oxooctanoic acid, is a dicarboxylic acid monoester. Its physical and chemical characteristics are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₄	[1]
Molecular Weight	202.25 g/mol	[1]
IUPAC Name	8-ethoxy-8-oxooctanoic acid	[1]
Synonyms	Monoethyl suberate, Octanedioic acid monoethyl ester	
Appearance	Colorless to pale yellow liquid	
Melting Point	25-27 °C	[2]
Boiling Point	345.5 °C (predicted)	[3]
Solubility	Slightly soluble in water	
InChI Key	KCFVQEAPUOVXTH- UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)CCCCCCC(=O)O	[1]

Synthesis of Ethyl Hydrogen Suberate

Ethyl hydrogen suberate can be synthesized through two primary methods: the direct Fischer esterification of suberic acid and the partial (half) saponification of diethyl suberate.[2]

Fischer Esterification of Suberic Acid

This method involves the acid-catalyzed reaction of suberic acid with ethanol. To favor the formation of the monoester over the diester, reaction conditions and stoichiometry are crucial.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve suberic acid in a large excess of absolute ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[2] The acid protonates the

carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

- **Reaction Conditions:** Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography). The use of excess ethanol shifts the equilibrium towards the product side.[5][6]
- **Workup and Purification:** After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted suberic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude **Ethyl Hydrogen Suberate** can be further purified by column chromatography on silica gel.



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Fischer Esterification of Suberic Acid.

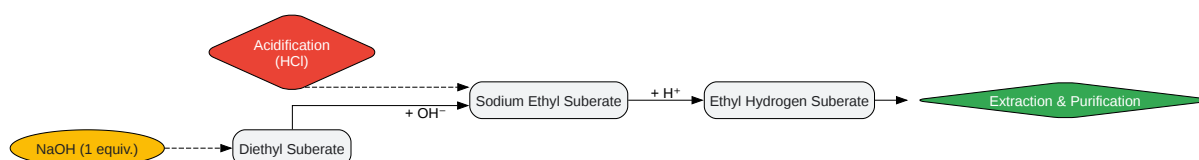
Half-Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Experimental Protocol:

- **Reaction Setup:** Dissolve diethyl suberate in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask equipped with a magnetic stirrer.

- **Base Addition:** Slowly add one equivalent of an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.[2]
- **Reaction Monitoring:** The progress of the reaction should be carefully monitored (e.g., by TLC or GC) to prevent the hydrolysis of the second ester group.
- **Workup:** Once the reaction is complete, the solvent is partially removed under reduced pressure. The reaction mixture is then acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylate salt.
- **Extraction and Purification:** The product, **Ethyl Hydrogen Suberate**, is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. Further purification can be achieved by vacuum distillation or column chromatography.



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Half-Saponification of Diethyl Suberate.

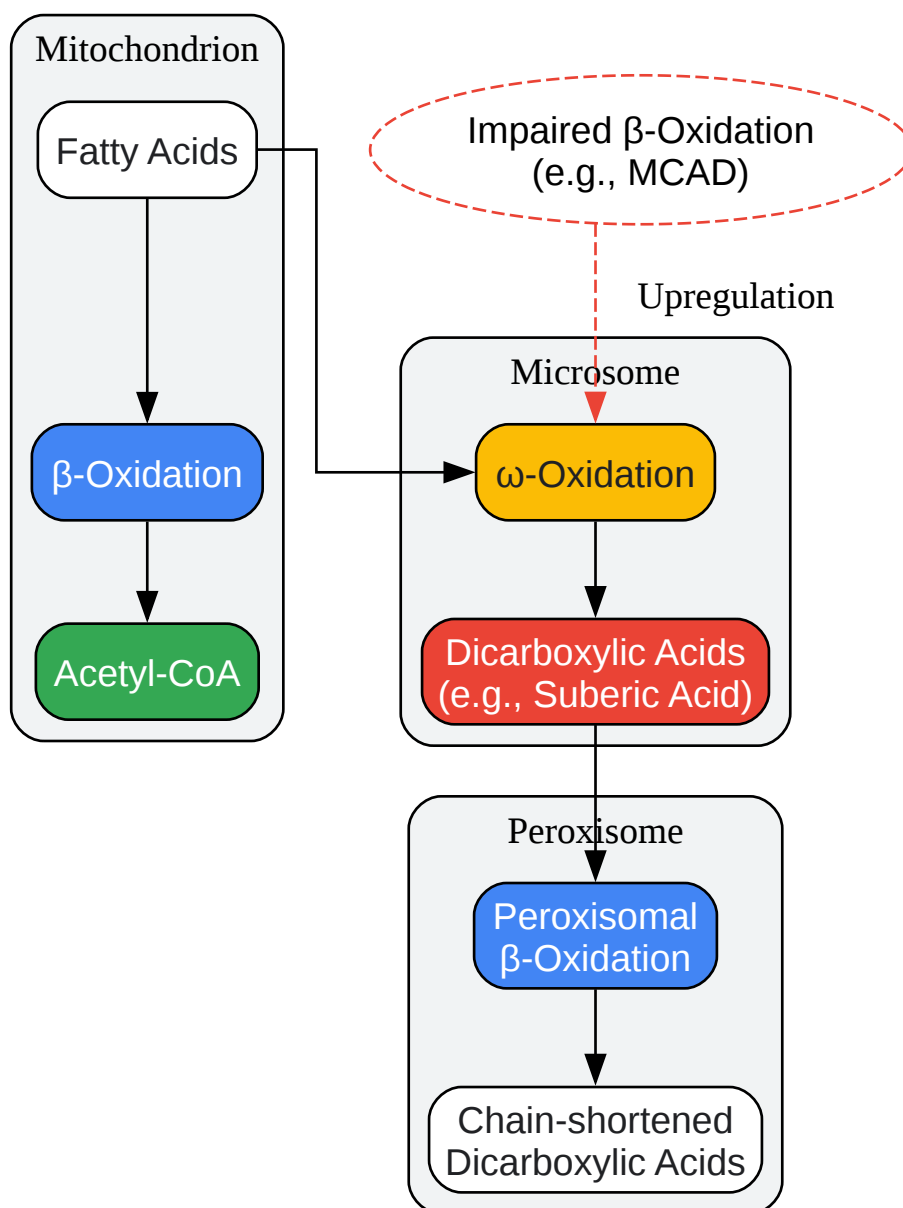
Biological Significance and Signaling Pathways

Direct involvement of **Ethyl Hydrogen Suberate** in specific signaling pathways has not been extensively documented. However, its parent compound, suberic acid, is a known metabolite and its presence can be indicative of certain metabolic states.

Suberic acid is a dicarboxylic acid that can be formed from the ω -oxidation of fatty acids.[7] Under conditions of impaired mitochondrial β -oxidation, such as in medium-chain acyl-CoA

dehydrogenase deficiency (MCAD), the metabolism of fatty acids is shunted towards the ω -oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid, in urine.[8][9][10] Therefore, elevated levels of suberic acid can be a biomarker for certain fatty acid oxidation disorders.[8][9][10]

The metabolism of suberic acid itself occurs via peroxisomal β -oxidation, which sequentially shortens the dicarboxylic acid chain.[7]



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Metabolic context of Suberic Acid.

Analytical Characterization

The identity and purity of synthesized **Ethyl Hydrogen Suberate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Ethyl Hydrogen Suberate** is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene groups of the suberate backbone. The acidic proton of the carboxylic acid group will also be present.[2]
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the ethyl group, and the carbons of the aliphatic chain.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **Ethyl Hydrogen Suberate**. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[1] Fragmentation patterns can provide further structural information.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a valuable technique for assessing the purity of **Ethyl Hydrogen Suberate**.
- Gas Chromatography (GC): GC can also be employed for purity analysis, often in conjunction with mass spectrometry (GC-MS).[1]

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References

- 1. Ethyl hydrogen suberate | C₁₀H₁₈O₄ | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl hydrogen suberate | 14113-01-0 | Benchchem [benchchem.com]
- 3. Suberic acid | C₈H₁₄O₄ | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]
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